2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide
CAS No.:
Cat. No.: VC15297558
Molecular Formula: C20H17ClFNO3
Molecular Weight: 373.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17ClFNO3 |
|---|---|
| Molecular Weight | 373.8 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)-N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C20H17ClFNO3/c21-16-5-9-18(10-6-16)26-14-20(24)23(13-19-2-1-11-25-19)12-15-3-7-17(22)8-4-15/h1-11H,12-14H2 |
| Standard InChI Key | WBRRVKNQABPMPV-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)CN(CC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)Cl |
Introduction
2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of acetamides. It features a unique combination of functional groups, including a chlorophenoxy group, a fluorobenzyl moiety, and a furan-2-ylmethyl substituent. These structural components contribute to its potential biological activity and interactions, making it of interest in pharmaceutical and chemical research.
Key Features:
-
Molecular Formula: CHClFNO
-
Molecular Weight: Approximately 423.8 g/mol (as per some sources) or 349.82 g/mol (as per others, possibly due to a discrepancy in molecular formula representation).
-
Functional Groups: Chlorophenoxy, fluorobenzyl, and furan-2-ylmethyl.
Synthesis of 2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide
The synthesis of this compound typically involves multi-step organic reactions. These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final compound. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress and confirm the structure of synthesized compounds.
Synthesis Steps:
-
Preparation of Precursors: Synthesis of the chlorophenoxy, fluorobenzyl, and furan-2-ylmethyl precursors.
-
Coupling Reactions: The precursors are coupled using appropriate reagents and conditions to form the desired acetamide structure.
-
Purification: The final product is purified using techniques such as column chromatography.
Biological Activity and Potential Applications
2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide is classified as a potential pharmaceutical agent due to its role in inhibiting certain biological pathways relevant to disease treatment. Compounds with similar structures have been investigated for their potential as anti-cancer agents, anti-inflammatory drugs, and enzyme inhibitors.
Potential Applications:
-
Cancer Treatment: Studies suggest that compounds with similar structures exhibit significant activity against various cancer cell lines.
-
Inflammatory Diseases: Potential use in developing anti-inflammatory drugs.
-
Enzyme Inhibition: May act as enzyme inhibitors, influencing various cellular processes.
Research Findings and Future Directions
Research into the biological activity and potential applications of 2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide is ongoing. Further studies are needed to fully elucidate its mechanism of action and to explore its therapeutic potential.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Features | Potential Applications |
|---|---|---|---|
| 2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide | CHClFNO | Chlorophenoxy, fluorobenzyl, furan-2-ylmethyl | Cancer, inflammation, enzyme inhibition |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | Varied | Fluoro-nitrophenoxy, phenyl | Antitubercular |
| N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide | CHFNO | Fluorobenzyl, furan-2-ylmethyl | Medicinal chemistry |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume